

Fosinopril Sodium: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Fosinopril Sodium

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Abstract

Fosinopril Sodium is a crucial therapeutic agent in the management of hypertension and heart failure. As an angiotensin-converting enzyme (ACE) inhibitor, it functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, fosinoprilat. This technical guide provides an in-depth exploration of the synthesis and chemical properties of **Fosinopril Sodium**, offering valuable insights for researchers and professionals in the field of drug development. The document details the synthetic pathways, experimental protocols, and key chemical characteristics, supported by structured data and visual diagrams to facilitate a comprehensive understanding.

Chemical Properties of Fosinopril Sodium

Fosinopril Sodium is a white to off-white crystalline powder.^{[1][2]} It is the sodium salt of fosinopril, an ester prodrug that is hydrolyzed in the body to the active diacid, fosinoprilat.^{[1][2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **Fosinopril Sodium** is presented in the table below.

Property	Value	References
IUPAC Name	sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate	[3]
Chemical Formula	C ₃₀ H ₄₅ NNaO ₇ P	[3][4]
Molecular Weight	585.64 g/mol	[3][4]
CAS Number	88889-14-9	[4]
Melting Point	196-198 °C	[5][6]
Solubility	Soluble in water (100 mg/mL), methanol, and ethanol; slightly soluble in hexane.[1][2] Insoluble in DMSO.[7]	[1][2][7]
pKa (Strongest Acidic)	3.87	[8]
Appearance	White to off-white crystalline powder	[1][2]

Stability and Degradation

Fosinopril Sodium is susceptible to degradation under certain conditions. Stress degradation studies have shown that it undergoes hydrolysis in acidic, basic, and neutral conditions, as well as degradation under photo-acidic conditions.[9] It is reported to be stable to oxidative and thermal stress.[9] A notable transformation is its metal ion-mediated degradation, particularly with magnesium ions, into a beta-ketoamide and a phosphonic acid.[10]

Synthesis of Fosinopril Sodium

The synthesis of **Fosinopril Sodium** is a multi-step process that involves the formation of key intermediates and diastereomeric resolution to obtain the desired stereoisomer with therapeutic activity.[11][12][13] The overall process can be broadly categorized into the preparation of a mixture of diastereomers followed by the separation of the desired isomer.[13][14]

Synthetic Pathway Overview

The synthesis of Fosinopril involves the coupling of a phosphinylacetic acid derivative with trans-4-cyclohexyl-L-proline. A critical step in the synthesis is the resolution of the diastereomeric mixture of the phosphinylacetic acid intermediate.



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Figure 1: Simplified synthetic pathway for **Fosinopril Sodium**.

Experimental Protocols

The following is a generalized experimental protocol based on descriptions found in the patent literature. Specific reagents, solvents, and reaction conditions may vary between different patented methods.

Step 1: Preparation of [Hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester

This intermediate can be synthesized through the reaction of a suitable phosphine derivative with a phenylbutyl halide followed by reaction with an appropriate acetic acid derivative.

Step 2: Synthesis of [hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid (Racemic Mixture)

A solution of [hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester in a suitable solvent like chloroform is treated with triethylamine, 1-chloroisobutyl propionate, a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate, and sodium iodide. The mixture is heated to reflux for approximately 20 hours. After cooling, the solvent is evaporated in vacuo to yield the crude racemic mixture.^[5]

Step 3: Resolution of the Diastereomeric Mixture

The racemic mixture of [--INVALID-LINK-- phosphinyl]acetic acid is resolved using a chiral resolving agent, such as L-cinchonidine. The mixture is dissolved in a suitable solvent like ethyl acetate, and the cinchonidine salt of the desired isomer is selectively crystallized.[5][12] This may require multiple recrystallizations to achieve high enantiomeric purity.[12] The salt of the desired isomer is then treated with a strong acid to liberate the free acid.[12]

Step 4: Coupling with trans-4-cyclohexyl-L-proline

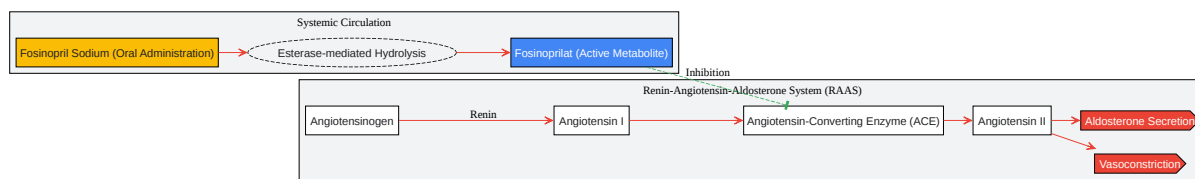
The resolved (S)-isomer of the phosphinylacetic acid derivative is then coupled with trans-4-cyclohexyl-L-proline to form Fosinopril.[12] This reaction is typically carried out in the presence of a coupling agent.

Step 5: Purification and Formation of **Fosinopril Sodium**

The resulting Fosinopril is purified, often through chromatographic methods.[15] The purified Fosinopril is then converted to its sodium salt by reacting it with a suitable sodium-containing base, such as sodium bicarbonate or sodium hydroxide, in an appropriate solvent.[11] The final **Fosinopril Sodium** product is then isolated, for instance, by crystallization.[11]

Mechanism of Action

Fosinopril Sodium is a prodrug that is hydrolyzed by esterases in the body to its active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2]



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Figure 2: Mechanism of action of **Fosinopril Sodium**.

ACE is responsible for the conversion of angiotensin I to angiotensin II.[1][2] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, fosinoprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1][2] This results in a lowering of blood pressure.

Analytical Methodologies

Several analytical methods have been developed for the quantification of **Fosinopril Sodium** in bulk drug and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

A common and robust method for the analysis of **Fosinopril Sodium** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

Typical Experimental Protocol:

- Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[16]

- Mobile Phase: A mixture of methanol and water (with 0.1% orthophosphoric acid, pH adjusted to 3.3) in a ratio of 70:30.[16] Another reported mobile phase is a mixture of methanol and water (40:60, v/v) adjusted to pH 4 with 10% orthophosphoric acid.[17]
- Flow Rate: 0.7 mL/min or 1.0 mL/min.[16][17]
- Detection: UV detection at a wavelength of 267 nm or 245 nm.[16][17]
- Injection Volume: 20 μ L.[16]
- Retention Time: Approximately 4.543 minutes under the first set of conditions.[16]

Spectrophotometry

UV and derivative spectrophotometric methods have also been developed for the determination of **Fosinopril Sodium**. [19]

Typical Experimental Protocol:

- Solvent: Methanol.[19]
- Simple UV Spectrum: Exhibits an absorption maximum (λ_{max}) at 208 nm.[19]
- Third Derivative Spectrum: Shows a maximum at 217.4 nm and a minimum at 223 nm.[19]

A kinetic spectrophotometric method based on the oxidation of **Fosinopril Sodium** with alkaline potassium permanganate has also been reported, with absorbance measured at 610 nm.[20]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of **Fosinopril Sodium**. The information presented, including structured data tables, experimental protocols, and visual diagrams, serves as a valuable resource for professionals engaged in pharmaceutical research and development. A thorough understanding of the synthesis, chemical behavior, and analytical methodologies is essential for the quality control and further development of Fosinopril-based therapeutics.

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